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Compound of Interest

Compound Name:
2-Chloro-5-methylpyridine-3-

carbaldehyde

Cat. No.: B1588787 Get Quote

An In-Depth Technical Guide to 2-Chloro-5-
methylpyridine-3-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
In the landscape of medicinal and agrochemical synthesis, pyridine derivatives are foundational

scaffolds prized for their unique electronic properties and versatile reactivity. Among these, 2-
Chloro-5-methylpyridine-3-carbaldehyde stands out as a trifunctionalized intermediate of

significant strategic value. Its structure, featuring a reactive aldehyde, a nucleophilically

susceptible chloro group, and a methyl-substituted pyridine core, offers a rich platform for the

synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of 2-Chloro-5-methylpyridine-3-
carbaldehyde, consolidating its chemical identity, physical properties, synthesis, and key

applications. The information herein is intended to empower researchers in leveraging this

potent building block for the discovery and development of novel chemical entities.

Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the bedrock of reproducible science. 2-Chloro-5-
methylpyridine-3-carbaldehyde is a distinct isomer within the chloromethylpyridine

carbaldehyde family, and its specific CAS number is crucial for accurate sourcing and data

retrieval.
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Key Identifiers
The definitive CAS Registry Number for this compound is 92444-99-0.[1][2] Key structural and

molecular identifiers are summarized in the table below for quick reference.

Identifier Value Source(s)

CAS Number 92444-99-0 [1][2]

Molecular Formula C₇H₆ClNO [3]

Molecular Weight 155.58 g/mol [3]

IUPAC Name
2-chloro-5-methylpyridine-3-

carbaldehyde

Synonyms
2-Chloro-5-

methylnicotinaldehyde
[3]

SMILES CC1=CC(=C(N=C1)Cl)C=O

InChIKey
IZDJJYRXECMSLX-

UHFFFAOYSA-N
[3]

Molecular Structure Diagram
The structural arrangement of the chloro, methyl, and carbaldehyde groups on the pyridine ring

dictates the molecule's reactivity.

Caption: 2D structure of 2-Chloro-5-methylpyridine-3-carbaldehyde.

Physical and Chemical Properties
Understanding the physical properties is essential for handling, storage, and reaction setup.
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Property Value Source(s)

Physical State
Solid (presumed based on

properties)
[4]

Boiling Point 265.5 °C at 760 mmHg [3][5]

Density 1.27 g/cm³ [3]

Refractive Index 1.581 [3][5]

Flash Point 114.4 °C [3][5]

Synthesis and Mechanism
The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde is most effectively achieved via

a Vilsmeier-Haack type reaction. This classic formylation method is well-suited for introducing

an aldehyde group onto electron-rich systems.[6][7]

Synthetic Pathway Overview
The key strategy involves the cyclization of a suitable enamide precursor under Vilsmeier

formylation conditions.[8] This multi-step process begins with readily available starting

materials and culminates in the formation of the target heterocyclic aldehyde.
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Caption: Synthetic workflow for 2-Chloro-5-methylpyridine-3-carbaldehyde.

Vilsmeier-Haack Reaction Mechanism
The core of the synthesis is the Vilsmeier-Haack reaction.[2]

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus

oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier

reagent.[6]

Electrophilic Attack: The electron-rich enamide attacks the Vilsmeier reagent.

Cyclization and Aromatization: A subsequent intramolecular cyclization occurs, followed by

elimination and hydrolysis during workup to yield the final aromatic aldehyde.
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Experimental Protocol
The following protocol is a representative procedure based on the synthesis described by

Gangadasu et al., which utilizes this pathway.[8]

Step 1: Enamide Precursor Synthesis

This guide focuses on the Vilsmeier cyclization step. The synthesis of the enamide precursor

from a propionaldehyde/benzylamine Schiff base followed by acetylation is a standard

procedure that precedes this step.

Step 2: Vilsmeier-Haack Cyclization and Formylation

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic

stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice

bath.

Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous

stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form in

situ.

Reaction: After the addition is complete, add a solution of the N-acetylated enamide

precursor (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier

reagent at 0 °C.

Once the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

Workup: Carefully pour the reaction mixture onto crushed ice.

Basify the aqueous solution to a pH of ~8-9 using a cold sodium hydroxide or sodium

carbonate solution.

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl

acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be
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purified by silica gel column chromatography to yield 2-Chloro-5-methylpyridine-3-
carbaldehyde.

Reactivity and Applications in Drug Development
The strategic placement of three distinct functional groups makes 2-Chloro-5-methylpyridine-
3-carbaldehyde a highly versatile synthon. Its reactivity is dominated by the aldehyde group

and the chloro substituent.

Key Reactions
Imination (Schiff Base Formation): The aldehyde group readily undergoes condensation with

primary amines to form imines.[8][9] This is one of the most common and powerful

applications, as the resulting Schiff bases are valuable synthons for a vast array of nitrogen-

containing heterocycles.[9]

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated

towards SₙAr reactions, allowing for the introduction of various nucleophiles (e.g., O, N, S-

based) to further functionalize the pyridine core.

Applications as a Pharmaceutical Intermediate
While this compound is primarily a building block, its derivatives have shown significant

potential in drug discovery and agrochemical development. The imines synthesized from this

aldehyde have been reported as potential herbicides, fungicides, antiviral agents, and

neoplasm inhibitors.[9] Its structural motif is analogous to that of 2-chloroquinoline-3-

carbaldehyde, a well-studied precursor for compounds with a wide range of biological activities,

including antimalarial, anticancer, and anti-inflammatory properties.[10] The ability to use this

aldehyde to construct diverse chemical libraries makes it a compound of high interest for

screening against various biological targets.

Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Classification: Consult the specific Safety Data Sheet (SDS) for detailed GHS

classification.[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety glasses or goggles with side protection, and a lab coat.[11]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after

handling.[12]

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[13]

In Case of Exposure:

Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention.

[11]

Skin: Wash off with soap and water. Remove contaminated clothing.

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disclaimer: This guide is for informational purposes only. Always consult the material's specific

Safety Data Sheet (SDS) provided by the supplier before handling and use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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